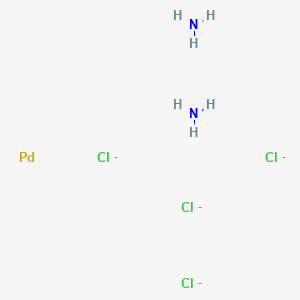
Tetrachlorodiamminepalladium (IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachlorodiamminepalladium (IV) is a coordination compound with the chemical formula [Pd(NH3)2Cl4] It is a palladium complex where the central palladium ion is in the +4 oxidation state, coordinated by two ammonia molecules and four chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachlorodiamminepalladium (IV) can be synthesized through the oxidation of palladium (II) complexes. One common method involves the reaction of palladium (II) chloride with ammonia in the presence of an oxidizing agent such as chlorine gas or sodium hypochlorite. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 2\text{NH}_3 + \text{Cl}_2 \rightarrow \text{[Pd(NH}_3\text{)}_2\text{Cl}_4} ]
Industrial Production Methods: In an industrial setting, the production of tetrachlorodiamminepalladium (IV) may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachlorodiamminepalladium (IV) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the palladium ion changes its oxidation state.
Substitution Reactions: The ammonia ligands or chloride ions can be substituted by other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, sodium hypochlorite.
Reducing Agents: Hydrogen gas, sodium borohydride.
Ligands for Substitution: Phosphines, thiols, and other nitrogen or sulfur-containing ligands.
Major Products Formed:
From Oxidation-Reduction Reactions: Palladium (II) complexes.
From Substitution Reactions: Various palladium complexes with different ligands, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrachlorodiamminepalladium (IV) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.
Materials Science: It is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is studied for its potential use in the development of new therapeutic agents, particularly in cancer treatment.
Wirkmechanismus
The mechanism by which tetrachlorodiamminepalladium (IV) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The palladium ion can interact with molecular targets, facilitating catalytic processes or altering the chemical environment. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Tetrachloropalladate (II): [PdCl4]2-
Diamminepalladium (II) Chloride: [Pd(NH3)2Cl2]
Tetrachloroplatinate (IV): [PtCl4]2-
Comparison: Tetrachlorodiamminepalladium (IV) is unique due to its +4 oxidation state and the presence of both ammonia and chloride ligands. This combination imparts distinct chemical properties, such as higher oxidation potential and specific ligand exchange behavior, which differentiate it from similar compounds like tetrachloropalladate (II) and diamminepalladium (II) chloride.
Eigenschaften
CAS-Nummer |
51064-31-4 |
|---|---|
Molekularformel |
Cl4H6N2Pd-4 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
azane;palladium;tetrachloride |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/p-4 |
InChI-Schlüssel |
RNBGYTAOXHEEAV-UHFFFAOYSA-J |
Kanonische SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


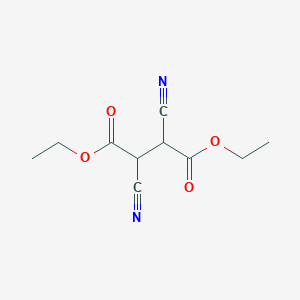
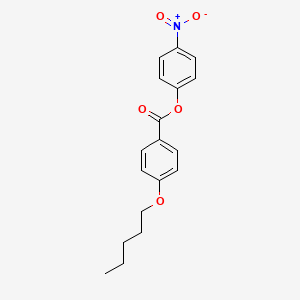
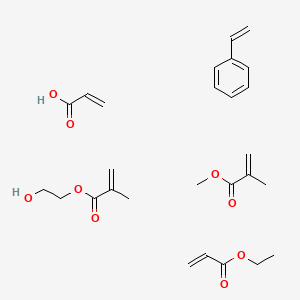
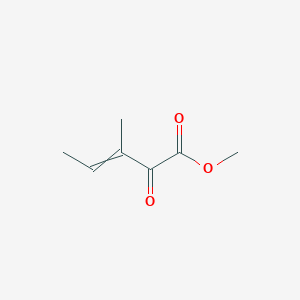
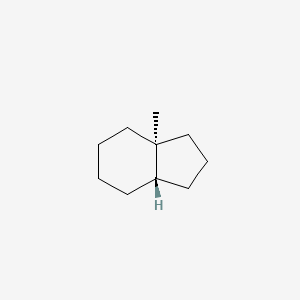

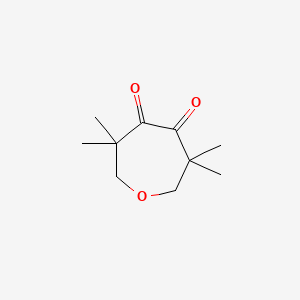
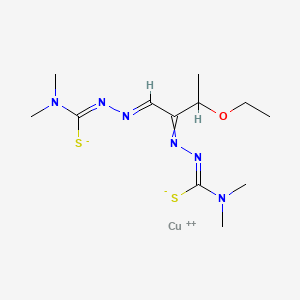
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
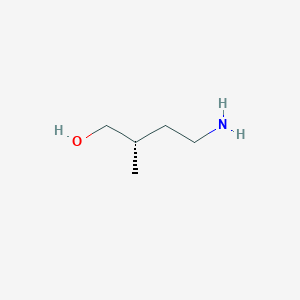
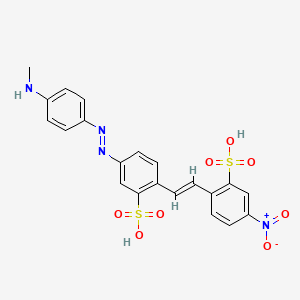

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
